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molecular formula C11H15NO2 B1281872 Ethyl [(4-methylphenyl)amino]acetate CAS No. 21911-68-2

Ethyl [(4-methylphenyl)amino]acetate

Cat. No. B1281872
M. Wt: 193.24 g/mol
InChI Key: RFCHXXFHULMCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212196B2

Procedure details

The compound was prepared according to general procedure E. To a solution of p-toluidine (4.7 mmol) in dry acetone (20 ml), ethylbromoacetate (4.7 mmol) was added. The mixture was refluxed for 3 hours. After cooling, the solvent was removed under reduced pressure. The residue was chromatogaphed on a silica gel column (dichloromethane/ethyl acetate 9/1 as eluent) to give 326 mg of ethyl 2-(p-tolylamino)acetate (yield 36%). 1H NMR (500 MHz, CDCl3): δ 1.29 (t, J=7.4 Hz, 3H), 2.28 (s, 3H), 3.90 (s, 2H), 4.26 (q, J=7.4 Hz, 2H), 6.58 (d, J=8.2 Hz, 2H), 7.05 (d, J=8.2, 2H) 13C NMR (126 MHz, CDCl3): δ 15.6, 21.8, 47.7, 62.5, 114.8, 131.2, 146.3, 172.8. MS (ESI): m/z 193.9 [M+H]+
Quantity
4.7 mmol
Type
reactant
Reaction Step One
Quantity
4.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12](=[O:15])[CH2:13]Br)[CH3:10]>CC(C)=O>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([NH:1][CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
4.7 mmol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
4.7 mmol
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)NCC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 326 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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